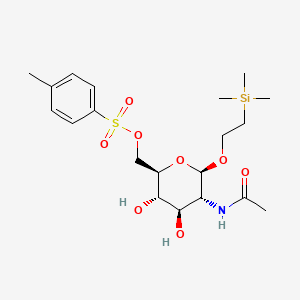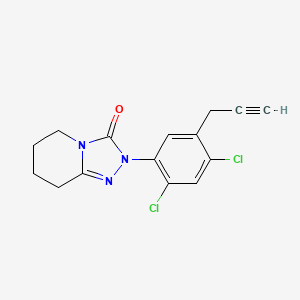
Azafenidin 100 microg/mL in Acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azafenidin is a triazolinone herbicide used to control broad-leaved weeds and grasses. It was first synthesized in the late 1970s at DuPont and has since been developed and commercialized in various specialty markets worldwide . Azafenidin is known for its low solubility, semi-volatility, and moderate persistence in soil . It is not highly toxic to mammals but shows low to moderate toxicity to birds, aquatic organisms, and honeybees .
准备方法
Synthetic Routes and Reaction Conditions
Azafenidin can be synthesized through a multi-step process. One common method involves the reaction of 5-cyanovaleramide with various reagents under specific conditions . The process typically includes the following steps:
Formation of 5-cyanovaleramide: This intermediate is produced from adiponitrile using a nitrile hydratase enzyme derived from Rhodococcus erythropolis.
Cyclization and Functionalization: The 5-cyanovaleramide undergoes cyclization and functionalization to form the triazolinone ring structure.
Industrial Production Methods
The industrial production of azafenidin involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the process .
化学反应分析
Types of Reactions
Azafenidin undergoes various chemical reactions, including:
Oxidation: Azafenidin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in azafenidin.
Substitution: Azafenidin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce different substituted azafenidin compounds .
科学研究应用
Azafenidin has several scientific research applications, including:
作用机制
Azafenidin exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition disrupts the biosynthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes oxidative damage and cell death in plants . The molecular targets and pathways involved include the protoporphyrinogen oxidase enzyme and the associated chlorophyll biosynthesis pathway .
相似化合物的比较
Similar Compounds
Sulfentrazone: Another triazolinone herbicide with a similar mode of action.
Flumioxazin: A herbicide that also inhibits protoporphyrinogen oxidase.
Carfentrazone-ethyl: Known for its rapid action and similar chemical structure.
Uniqueness of Azafenidin
Azafenidin is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence . It has a moderate persistence in soil, making it effective for pre-emergence weed control without long-term environmental impact .
属性
分子式 |
C15H13Cl2N3O |
|---|---|
分子量 |
322.2 g/mol |
IUPAC 名称 |
2-(2,4-dichloro-5-prop-2-ynylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C15H13Cl2N3O/c1-2-5-10-8-13(12(17)9-11(10)16)20-15(21)19-7-4-3-6-14(19)18-20/h1,8-9H,3-7H2 |
InChI 键 |
WEKWZCYTSSOXFS-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1=CC(=C(C=C1Cl)Cl)N2C(=O)N3CCCCC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)
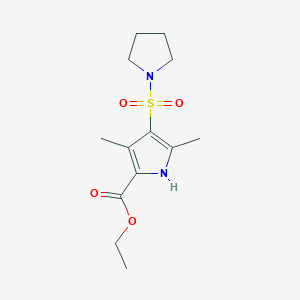
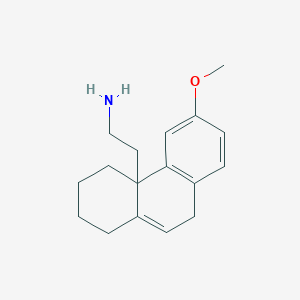
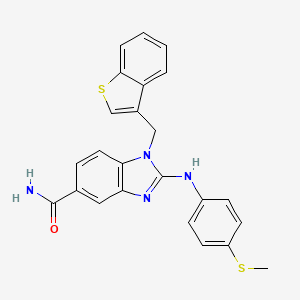
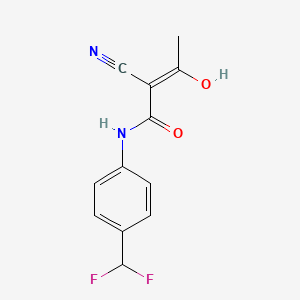
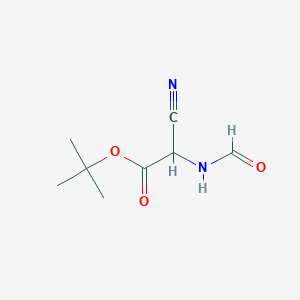
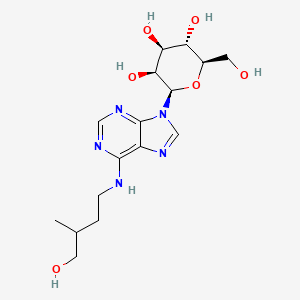
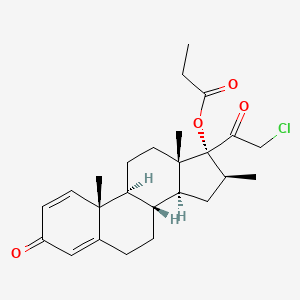
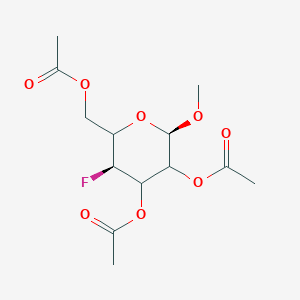
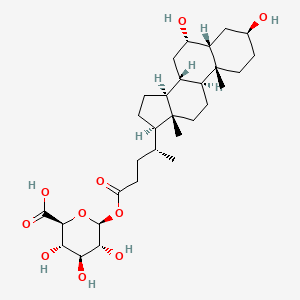
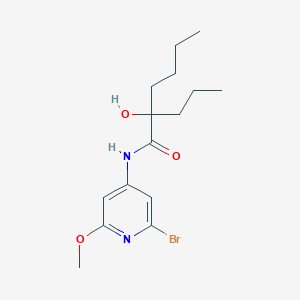
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
